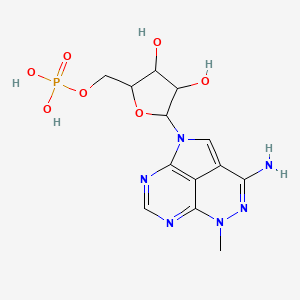
Fosfato de Triciribina
Descripción general
Descripción
El fosfato de triciribina es un análogo de nucleósido sintético que ha atraído una atención significativa por sus posibles aplicaciones terapéuticas, particularmente en oncología. Inicialmente sintetizado en la década de 1970, se descubrió que este compuesto poseía propiedades anticancerígenas. Es un nucleósido no natural permeable a las células que inhibe la fosforilación y señalización de los tres miembros de la familia Akt - Akt-1, Akt-2 y Akt-3, que son quinasas de proteínas serina/treonina en la vía de señalización de la fosfoinositida 3-cinasa (PI3K) .
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como compuesto modelo para estudiar análogos de nucleósidos y sus interacciones con enzimas.
Biología:
- Investigado por su papel en la inhibición de la vía de señalización de Akt, que es crucial para la proliferación y supervivencia celular .
Medicina:
- En ensayos clínicos para el tratamiento de varios tipos de cáncer, incluidos los cánceres de mama, ovario y páncreas .
- Estudiado por su posible uso en el tratamiento de malignidades hematológicas .
Industria:
- Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a la vía de señalización de Akt.
Mecanismo De Acción
El fosfato de triciribina ejerce sus efectos inhibiendo la fosforilación y señalización de los miembros de la familia Akt. Akt es una quinasa de proteínas serina/treonina que juega un papel crucial en la regulación de la proliferación y supervivencia celular. El this compound evita la fosforilación de Akt, interrumpiendo así la vía de señalización asociada con la quimiorresistencia y la supervivencia de las células cancerosas . No inhibe PI3K o PDK1, los activadores ascendentes directos de Akt, ni inhibe otras vías de señalización como PKC, PKA, ERK 1/2, quinasa inducible por suero y glucocorticoides, p38, STAT3 o JNK .
Compuestos Similares:
Wortmannina: Otro inhibidor de la vía PI3K/Akt.
LY294002: Un compuesto sintético que inhibe PI3K, afectando así la vía Akt.
MK-2206: Un inhibidor alostérico de Akt.
Singularidad del this compound: El this compound es único en su capacidad de inhibir las tres isoformas de Akt (Akt-1, Akt-2 y Akt-3) sin afectar otras vías de señalización. Esta especificidad lo convierte en una herramienta valiosa para estudiar la vía de señalización de Akt y su papel en el cáncer .
En conclusión, el this compound es un compuesto prometedor con un potencial significativo en la investigación científica y las aplicaciones terapéuticas. Su mecanismo de acción único y especificidad para la vía de señalización de Akt lo convierten en un activo valioso en la lucha contra el cáncer.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Triciribine phosphate plays a crucial role in biochemical reactions by inhibiting the activation of all three isoforms of AKT (AKT1, AKT2, and AKT3). AKT is a key player in cell survival, growth, and proliferation. The inhibition of AKT by triciribine phosphate occurs through its interaction with the enzyme adenosine kinase, which phosphorylates triciribine within the cell. This phosphorylation is essential for the compound’s anticancer activity . Additionally, triciribine phosphate affects the first key step in purine de novo biosynthesis by inhibiting amide phosphoribosyltransferase .
Cellular Effects
Triciribine phosphate exerts significant effects on various types of cells and cellular processes. By inhibiting AKT phosphorylation, triciribine phosphate disrupts cell signaling pathways that promote cell survival and proliferation. This inhibition leads to reduced cellular division and can induce apoptosis in cancer cells. Furthermore, triciribine phosphate influences gene expression and cellular metabolism by modulating the activity of AKT, which is involved in the regulation of numerous downstream targets .
Molecular Mechanism
The molecular mechanism of triciribine phosphate involves its binding interactions with biomolecules and enzyme inhibition. Triciribine phosphate is dephosphorylated in the serum to triciribine, which can cross the cell membrane. Within the cell, triciribine is phosphorylated by adenosine kinase at the 5′ position, enabling it to inhibit AKT phosphorylation. This inhibition prevents the activation of AKT and its downstream signaling pathways, leading to reduced cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triciribine phosphate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that triciribine phosphate can inhibit tumor AKT phosphorylation at tolerable doses, with modest decreases in tumor p-AKT observed at specific dose levels
Dosage Effects in Animal Models
The effects of triciribine phosphate vary with different dosages in animal models. Studies have indicated that triciribine phosphate can inhibit tumor growth at specific dose levels without causing dose-limiting toxic effects . Higher doses may lead to adverse effects, and the threshold for these effects needs to be carefully determined. Understanding the dosage effects of triciribine phosphate is essential for optimizing its therapeutic potential while minimizing toxicity.
Metabolic Pathways
Triciribine phosphate is involved in several metabolic pathways, including the inhibition of amide phosphoribosyltransferase and inosine monophosphate dehydrogenase. These enzymes are crucial for purine biosynthesis and guanine nucleotide synthesis, respectively . By inhibiting these enzymes, triciribine phosphate affects metabolic flux and metabolite levels, ultimately influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of triciribine phosphate within cells and tissues are mediated by various transporters and binding proteins. Triciribine phosphate can cross the cell membrane after dephosphorylation in the serum, allowing it to exert its effects within the cell . The compound’s localization and accumulation within specific tissues and cells are critical factors determining its therapeutic efficacy and potential side effects.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de fosfato de triciribina implica una sustitución altamente regioselectiva de 1-N-Boc-2-metilhidrazina y una transformación en un solo recipiente catalizada por ácido trifluoroacético. Este proceso combina la desprotección del grupo tert-butilcarbonilo (Boc) y la reacción de cierre de anillo para producir un motivo de nucleobase tricíclico .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la ruta de síntesis mencionada anteriormente se puede escalar para aplicaciones industriales. El proceso involucra técnicas estándar de síntesis orgánica, que se pueden adaptar para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones: El fosfato de triciribina experimenta diversas reacciones químicas, incluida la fosforilación y la desfosforilación. Se desfosforila en el suero a triciribina, que puede cruzar la membrana celular. Dentro de la célula, la triciribina requiere fosforilación por adenosina quinasa en la posición 5′ para ejercer su actividad anticancerígena .
Reactivos y Condiciones Comunes:
Fosforilación: La adenosina quinasa es la enzima responsable de la fosforilación de la triciribina.
Desfosforilación: Esto ocurre en el suero, permitiendo que la triciribina atraviese la membrana celular.
Productos Principales Formados: El producto principal formado a partir de estas reacciones es la forma activa de triciribina, que puede inhibir la vía de señalización de Akt.
Comparación Con Compuestos Similares
Wortmannin: Another inhibitor of the PI3K/Akt pathway.
LY294002: A synthetic compound that inhibits PI3K, thereby affecting the Akt pathway.
MK-2206: An allosteric inhibitor of Akt.
Uniqueness of Triciribine Phosphate: Triciribine phosphate is unique in its ability to inhibit all three isoforms of Akt (Akt-1, Akt-2, and Akt-3) without affecting other signaling pathways. This specificity makes it a valuable tool for studying the Akt signaling pathway and its role in cancer .
Propiedades
IUPAC Name |
[5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYINUFLXOMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N6O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866901 | |
| Record name | 5-Methyl-1-(5-O-phosphonopentofuranosyl)-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
McOH < 1 (mg/mL), DMSO 1 - 5 (mg/mL), DMF < 1 (mg/mL), Trifluoroacetic acid > 50 (mg/mL), H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Borate buffer 1 - 5 (mg/mL), pH 9 Carbonate buffer 10 - 15 (mg/mL), 0.1 N HCl < 1 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |
| Record name | TRICIRABINE PHOSPHATE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/280594%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
61966-08-3 | |
| Record name | TRICIRIBINE PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


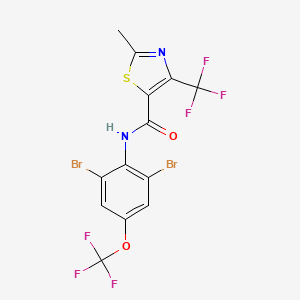



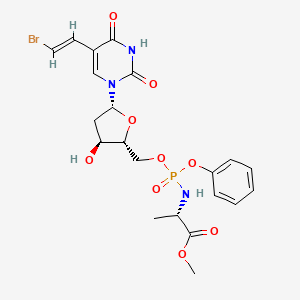
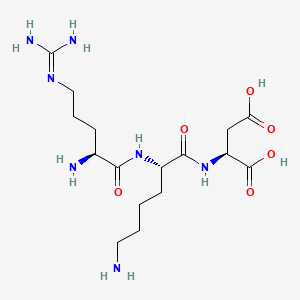

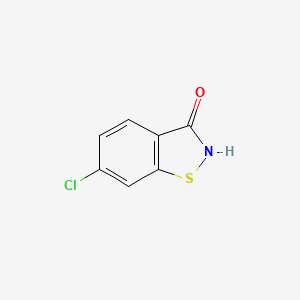

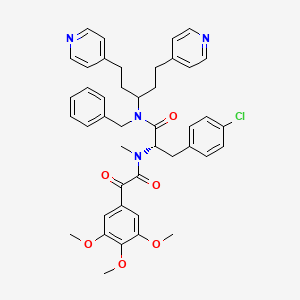
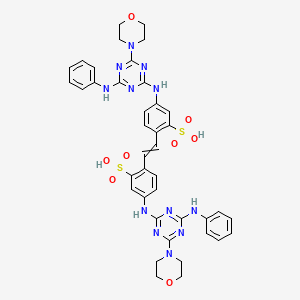
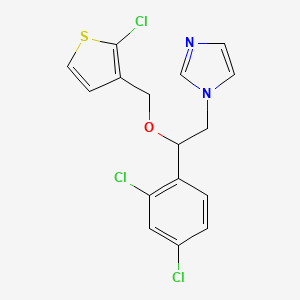
![5-{[4-(Acetylamino)benzoyl]amino}-2-anilino-1,3-thiazole-4-carboxamide](/img/structure/B1681324.png)

